molecular formula C19H22N2O3S B6753863 N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide

N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide

Cat. No.: B6753863
M. Wt: 358.5 g/mol
InChI Key: OGNSXHQCDMZUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide is a research compound with the molecular formula C19H22N2O3S and a molecular weight of 358.5 g/mol. This compound is primarily used in scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20-25(23,24)17-12-10-16(11-13-17)19(22)21-14-6-2-3-7-15-8-4-5-9-18(15)21/h4-5,8-13,20H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSXHQCDMZUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide involves several steps. One common method starts with the reaction of a suitable benzazocine derivative with N-methylbenzenesulfonamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)benzenesulfonamide: Unique due to its specific benzazocine and sulfonamide moieties.

    This compound analogs: Compounds with similar structures but different substituents on the benzazocine or sulfonamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.